(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride
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Overview
Description
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride is an organic compound with a unique structure that includes a cycloheptene ring substituted with three methyl groups and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. One common method is the reaction of (1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction proceeds as follows:
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carboxylic acid+SOCl2→(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia (NH3), methanol (CH3OH), and hydrogen sulfide (H2S) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used as oxidizing agents.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
Scientific Research Applications
Chemistry
In organic synthesis, (1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride is used as an intermediate for the preparation of various complex molecules. Its reactivity makes it a valuable building block for constructing larger, more intricate structures.
Biology
The compound’s derivatives have been studied for their potential biological activities. For example, some derivatives exhibit antimicrobial and anti-inflammatory properties, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active compounds. Its derivatives may serve as lead compounds in the development of new therapeutic agents.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride and its derivatives depends on the specific application
Enzyme Inhibition: Some derivatives may inhibit specific enzymes, leading to therapeutic effects.
Receptor Binding: The compound or its derivatives may bind to receptors, modulating their activity and resulting in biological responses.
Signal Transduction: By affecting signaling pathways, the compound can alter cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carboxylic acid: The precursor to the carbonyl chloride derivative.
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-alcohol: The reduced form of the carbonyl chloride.
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-amine: The amide derivative formed by reaction with ammonia.
Uniqueness
What sets (1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride apart from similar compounds is its reactivity and versatility in chemical synthesis. The presence of the carbonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of various complex molecules.
Properties
CAS No. |
182695-00-7 |
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Molecular Formula |
C11H15ClO2 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
(1S)-3,6,6-trimethyl-7-oxocyclohept-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-7-4-5-11(2,3)9(13)8(6-7)10(12)14/h4,8H,5-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
JDGJDDPSWGCEMG-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CCC(C(=O)[C@H](C1)C(=O)Cl)(C)C |
Canonical SMILES |
CC1=CCC(C(=O)C(C1)C(=O)Cl)(C)C |
Origin of Product |
United States |
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